2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide
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Overview
Description
2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide is a synthetic organic compound with the molecular formula C12H13Cl3N2O4 and a molecular weight of 355.607 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a nitrophenoxy group, and a propanamide backbone.
Preparation Methods
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol.
Alkylation: The 2-nitrophenol is then alkylated with 2,2,2-trichloroethanol to form the 2-nitrophenoxyethyl intermediate.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or chloromethyl group.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The trichloromethyl group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide can be compared with similar compounds such as:
2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]propanamide: This compound has a dichlorophenoxy group instead of a nitrophenoxy group, which may result in different chemical and biological properties.
2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide: This compound has a chlorophenoxy group, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13Cl3N2O4 |
---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide |
InChI |
InChI=1S/C12H13Cl3N2O4/c1-7(2)10(18)16-11(12(13,14)15)21-9-6-4-3-5-8(9)17(19)20/h3-7,11H,1-2H3,(H,16,18) |
InChI Key |
DOJXRUFKUUVFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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